molecular formula C5H3N2NaO4S B13114602 Sodium 2-nitropyridine-3-sulfinate

Sodium 2-nitropyridine-3-sulfinate

Cat. No.: B13114602
M. Wt: 210.15 g/mol
InChI Key: DVYNPYOYMMUARY-UHFFFAOYSA-M
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Description

Sodium 2-nitropyridine-3-sulfinate is an organosulfur compound that has garnered significant interest in the field of synthetic chemistry. This compound is known for its versatility as a building block in the synthesis of various organosulfur compounds, making it a valuable reagent in both academic and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-nitropyridine-3-sulfinate typically involves the sulfonylation of 2-nitropyridine. One common method includes the reaction of 2-nitropyridine with sulfur dioxide and a suitable base, such as sodium hydroxide, under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-nitropyridine-3-sulfinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert it into corresponding sulfides.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under mild to moderate conditions.

Major Products Formed:

    Sulfonic acids: from oxidation.

    Sulfides: from reduction.

  • Various substituted pyridines from nucleophilic substitution.

Scientific Research Applications

Sodium 2-nitropyridine-3-sulfinate has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of complex organosulfur compounds, including sulfonamides, sulfones, and sulfoxides.

    Biology: It is used in the modification of biomolecules and the study of sulfur-containing biological systems.

    Medicine: Research into its potential therapeutic applications, such as antimicrobial and anticancer agents, is ongoing.

    Industry: It is utilized in the production of dyes, agrochemicals, and pharmaceuticals due to its reactivity and stability.

Mechanism of Action

The mechanism of action of sodium 2-nitropyridine-3-sulfinate involves its ability to act as a sulfonylating agent. It can transfer its sulfonyl group to various substrates, facilitating the formation of sulfonylated products. This reactivity is primarily due to the presence of the nitro group, which activates the pyridine ring towards nucleophilic attack.

Molecular Targets and Pathways:

    Sulfonylation Reactions: The compound targets nucleophilic sites on substrates, leading to the formation of sulfonylated derivatives.

    Biological Pathways: In biological systems, it may interact with thiol groups in proteins and enzymes, affecting their function and activity.

Comparison with Similar Compounds

Sodium 2-nitropyridine-3-sulfinate can be compared with other sodium sulfinates, such as:

  • Sodium nitrobenzenesulfinate
  • Sodium trifluoromethanesulfinate
  • Sodium thiophene-2-sulfinate

Uniqueness:

  • Reactivity: this compound exhibits unique reactivity due to the presence of both the nitro and sulfonyl groups, which enhance its electrophilic and nucleophilic properties.
  • Applications: Its versatility in forming a wide range of organosulfur compounds sets it apart from other sulfinates.

Properties

Molecular Formula

C5H3N2NaO4S

Molecular Weight

210.15 g/mol

IUPAC Name

sodium;2-nitropyridine-3-sulfinate

InChI

InChI=1S/C5H4N2O4S.Na/c8-7(9)5-4(12(10)11)2-1-3-6-5;/h1-3H,(H,10,11);/q;+1/p-1

InChI Key

DVYNPYOYMMUARY-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(N=C1)[N+](=O)[O-])S(=O)[O-].[Na+]

Origin of Product

United States

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